molecular formula C18H13FN4OS2 B2796480 N-(2-FLUOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 671199-65-8

N-(2-FLUOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2796480
CAS No.: 671199-65-8
M. Wt: 384.45
InChI Key: LNAAURJFGVZRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused triazolothiazole core substituted with a phenyl group at position 5 and a 2-fluorophenylacetamide moiety linked via a sulfanyl bridge. The triazolothiazole scaffold is structurally analogous to triazolothiadiazoles, which are known for diverse bioactivities such as antimicrobial, anti-inflammatory, and plant growth regulatory properties .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS2/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-22-21-17-23(18)15(10-25-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAAURJFGVZRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorophenyl moiety
  • A triazole ring fused with a thiazole structure
  • A sulfanyl group connected to an acetamide backbone

This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of thiazole and triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Compound Cell Line IC50 (μM) Reference
Compound 1MCF-7 (Breast)15.0
Compound 2HepG2 (Liver)20.0
Compound 3A549 (Lung)12.5

In one study, a series of thiazole derivatives demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 25 μM against various tumor types. The presence of electron-withdrawing groups such as fluorine on the phenyl ring was found to enhance the anticancer activity by increasing the lipophilicity and bioavailability of the compounds .

Anticonvulsant Activity

The anticonvulsant properties of thiazole and triazole derivatives have also been explored. In a study involving picrotoxin-induced seizures in animal models, certain compounds exhibited promising anticonvulsant effects with median effective doses (ED50) comparable to standard antiepileptic drugs. For example:

Compound ED50 (mg/kg) Protection Index Reference
Compound A18.49.2
Compound B24.388.5

These findings suggest that the structural features of this compound may contribute to its efficacy in seizure models.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : The triazole and thiazole rings are known to interact with various enzymes involved in cancer progression and seizure activity. They may inhibit key enzymes such as aromatase and carbonic anhydrase, which are crucial for tumor growth and neuronal excitability .
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators of neurotransmitter receptors or as antagonists to specific pathways involved in cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-containing acetamides against human cancer cell lines. The study revealed that modifications in the phenyl ring significantly affected cytotoxicity:

  • Modification with electron-withdrawing groups increased activity.
  • Compounds with a methyl group at specific positions on the phenyl ring showed enhanced selectivity against cancer cells.

Scientific Research Applications

Anticancer Applications

The compound's structure suggests potential anticancer properties, primarily due to the presence of the triazole and thiazole moieties, which have been associated with various biological activities. Research has shown that derivatives of thiazole and triazole exhibit significant cytotoxic effects against a range of cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : A study investigated the anticancer activity of similar thiazole derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The results indicated that certain derivatives demonstrated strong selectivity with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing efficacy against cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The triazole and thiazole structures are known for their ability to inhibit microbial growth.

Research Insights

  • Broad-Spectrum Activity : Compounds containing triazole rings have been reported to exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed significant antimicrobial efficacy, often outperforming conventional antibiotics .
  • Mechanistic Studies : The mechanism behind the antimicrobial activity often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways critical for microbial survival .

Drug Discovery and Development

The unique structural features of N-(2-Fluorophenyl)-2-({5-Phenyl-[1,2,4]Triazolo[3,4-B][1,3]Thiazol-3-YL}Sulfanyl)Acetamide make it a candidate for further exploration in drug development.

Potential as a Lead Compound

  • Hybridization Strategy : The combination of triazole and thiazole frameworks in this compound allows for the exploration of hybrid molecules that can target multiple biological pathways simultaneously. This approach is particularly valuable in the context of developing drugs for diseases that require multi-target strategies .

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MIC ValuesReference
AnticancerA549 (Lung Cancer)23.30 ± 0.35 mM
NIH/3T3 (Embryoblast)>1000 mM
AntimicrobialStaphylococcus aureusMIC: 0.25–2 μg/mL
Escherichia coliMIC: 0.5–1 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core structural motifs with several derivatives documented in the literature:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity Reference
N-(2-Methylphenyl)-2-(triazolobenzothiazolylsulfanyl)acetamide C₁₇H₁₄N₄OS₂ 2-Methylphenyl, benzothiazole core 354.45 Not reported
N-(1,3-Benzodioxol-5-yl)-2-(thiazolotriazolylsulfanyl)acetamide C₂₀H₁₆N₄O₃S₂ Benzodioxolyl, 4-methylphenyl 440.49 Enhanced lipophilicity
3-(α-Naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles Varies Naphthylmethylene, alkyl/aryl ~400–450 Antimicrobial, plant growth regulation
N-(4-Chlorophenyl)-benzothiazolylpropanamide C₂₆H₁₉ClN₆O₂S₂ Chlorophenyl, benzothiazolyl 571.06 Not reported

Key Observations:

  • Substituent Effects: Fluorine vs. Methyl: The 2-fluorophenyl group in the target compound introduces electronegativity and moderate lipophilicity, contrasting with the electron-donating methyl group in . Fluorine’s smaller size may reduce steric hindrance in biological interactions. Phenyl vs. Chlorophenyl vs. Fluorophenyl: The chlorophenyl group in offers stronger electron-withdrawing effects and higher lipophilicity than fluorine, which could influence receptor binding or toxicity profiles.

Bioactivity Trends in Analogues

  • Triazolothiadiazoles : Derivatives with alkyl/aryl substituents (e.g., α-naphthylmethylene) demonstrated antimicrobial and plant growth regulatory activities . The target’s phenyl group may confer similar properties but with reduced steric bulk compared to naphthyl.
  • Vasodilatory Activity : Triazolothiadiazoles synthesized via phase-transfer catalysis exhibited vasodilatory effects , suggesting that the triazolothiazole core in the target compound might also interact with vascular receptors.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolothiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions. Subsequent thioether linkage formation between the triazolothiazole and acetamide moieties is achieved using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. Key parameters include:
  • Temperature : 60–80°C for cyclization steps to ensure regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic displacement during sulfanyl group attachment .
  • Catalysts : Sodium hydride (NaH) or triethylamine (TEA) for deprotonation in coupling reactions .
    Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of triazolothiazole to chloroacetamide intermediates) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns matching the triazolothiazole core .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S–S bonds (500–600 cm1^{-1}) validate functional groups .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold for biological testing .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

  • Methodological Answer : Systematic SAR studies compare analogs with varying substituents on the phenyl rings (Table 1). For example:
Substituent (R)Biological Activity (IC50_{50}, μM)Source
2-Fluorophenyl12.3 ± 1.2 (Anticancer)
4-Chlorophenyl18.9 ± 2.1 (Anticancer)
3-Methoxyphenyl>50 (Inactive)
Fluorine at the 2-position enhances lipophilicity and target binding (e.g., kinase inhibition) due to its electron-withdrawing effect and van der Waals interactions . Advanced docking studies (AutoDock Vina) correlate activity with binding affinity to ATP pockets in cancer-related proteins .

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., MTT vs. SRB assays) or cell line-specific expression of target proteins. To address this:
  • Standardize Assays : Use identical protocols (e.g., 48-h exposure, 10% FBS) across cell lines .
  • Proteomic Profiling : Quantify target protein expression (e.g., EGFR, VEGFR2) via Western blotting to correlate activity with target availability .
  • Dose-Response Analysis : Calculate Hill coefficients to assess cooperative binding effects in resistant lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.